molecular formula C5H7BrN2O B1407405 5-Bromo-3-isopropyl-1,2,4-oxadiazole CAS No. 1784408-02-1

5-Bromo-3-isopropyl-1,2,4-oxadiazole

Cat. No. B1407405
CAS RN: 1784408-02-1
M. Wt: 191.03 g/mol
InChI Key: YVOKZBVVMODQSX-UHFFFAOYSA-N
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Description

5-Bromo-3-isopropyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C5H7BrN2O . It’s a member of the 1,2,4-oxadiazole family, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including this compound, often involves the use of carboxylic acids and other nitrogen-containing compounds . A one-pot synthesis-functionalization strategy has been proposed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with an oxygen atom and two nitrogen atoms . The presence of these heteroatoms in the ring structure is a common feature of 1,2,4-oxadiazoles .

Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

The 1,3,4-Oxadiazole ring, a five-membered aromatic entity, is a significant scaffold in medicinal chemistry, owing to its ability to bind with various enzymes and receptors through multiple weak interactions. This feature has spurred extensive research into 1,3,4-oxadiazole derivatives, leading to their application in treating a wide array of ailments. These derivatives exhibit a broad spectrum of bioactivities, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents, highlighting their vast therapeutic potential and development value (Verma et al., 2019).

Synthesis and Biological Roles

The synthesis of 1,3,4-Oxadiazole derivatives has been an area of keen interest due to their significant biological roles. Novel synthetic methods have been developed for 1,3,4-oxadiazole derivatives, reflecting their importance in creating new medicinal agents for treating various diseases. This focus on synthesis and application underlines the critical role 1,3,4-oxadiazoles play in the discovery of therapeutic species for societal benefit (Nayak & Poojary, 2019).

Pharmacological Applications

Recent studies have demonstrated the extensive pharmacological applications of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives. These compounds exhibit a wide range of activities such as antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects. Their effective interactions with biomacromolecules through hydrogen bonds significantly enhance their pharmacological activity, showcasing their versatility and potential in drug development (Wang et al., 2022).

Metal-Ion Sensing Applications

1,3,4-Oxadiazole scaffolds are not only pivotal in pharmacology but also play a significant role in material science, particularly in the development of chemosensors. These compounds are ideal for creating fluorescent frameworks due to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites. Their applications in selective metal-ion sensing highlight the versatility of 1,3,4-oxadiazole derivatives beyond medicinal chemistry (Sharma et al., 2022).

Future Directions

The future directions for research on 5-Bromo-3-isopropyl-1,2,4-oxadiazole and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in medicine and agriculture . The development of new synthetic strategies for complex structures containing oxadiazole rings is also a promising area of research .

properties

IUPAC Name

5-bromo-3-propan-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOKZBVVMODQSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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